![molecular formula C9H16O B13500870 {6-Methylspiro[3.3]heptan-2-yl}methanol](/img/structure/B13500870.png)
{6-Methylspiro[3.3]heptan-2-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-Methylspiro[3.3]heptan-2-yl}methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[3.3]heptane core with a methyl group at the 6-position and a methanol group at the 2-position. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {6-Methylspiro[3.3]heptan-2-yl}methanol typically involves the formation of the spirocyclic core followed by functionalization at the 2-position. One common synthetic route involves the cyclization of a suitable precursor, such as a 1,6-diene, under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization with a methyl group at the 6-position and a hydroxyl group at the 2-position yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
{6-Methylspiro[3.3]heptan-2-yl}methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl group at the 2-position is particularly reactive and can participate in a wide range of transformations .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the hydroxyl group to form a ketone or aldehyde.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form the corresponding alkane.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield {6-Methylspiro[3.3]heptan-2-one}, while reduction can produce {6-Methylspiro[3.3]heptane} .
Aplicaciones Científicas De Investigación
{6-Methylspiro[3.3]heptan-2-yl}methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of {6-Methylspiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2-position can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The spirocyclic structure may also play a role in modulating the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
{6,6-Difluoro-2-methylspiro[3.3]heptan-2-yl}methanol: This compound has fluorine atoms at the 6-position, which can significantly alter its chemical properties and reactivity.
{2-Methylspiro[3.3]heptan-2-yl}methanol: Lacks the methyl group at the 6-position, resulting in different steric and electronic effects.
6-Amino-2-methylspiro[3.3]heptan-2-ol: Contains an amino group instead of a hydroxyl group, leading to different chemical behavior and applications.
Uniqueness
{6-Methylspiro[3.3]heptan-2-yl}methanol is unique due to its specific substitution pattern and the presence of both a methyl and a hydroxyl group on the spirocyclic core. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
(6-methylspiro[3.3]heptan-2-yl)methanol |
InChI |
InChI=1S/C9H16O/c1-7-2-9(3-7)4-8(5-9)6-10/h7-8,10H,2-6H2,1H3 |
Clave InChI |
SVYBJQUNSZHLQB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(C1)CC(C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


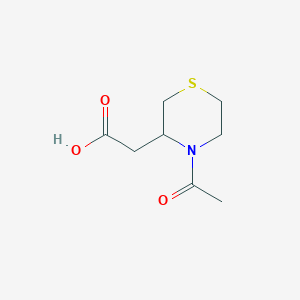
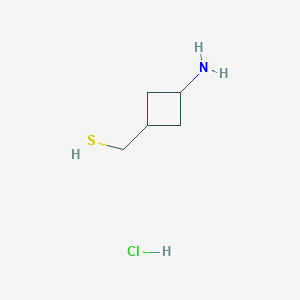
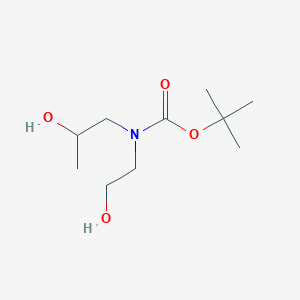

![2-[1-(Methoxycarbonyl)cyclopentyl]acetic acid](/img/structure/B13500816.png)
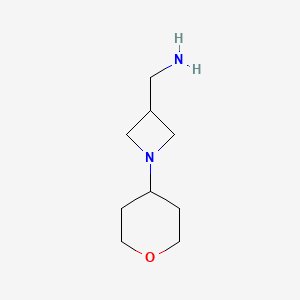
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-acetamidobenzamide](/img/structure/B13500826.png)
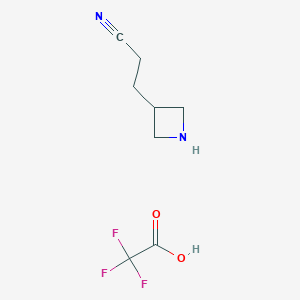
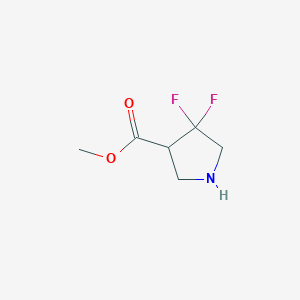


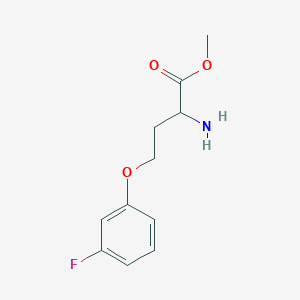
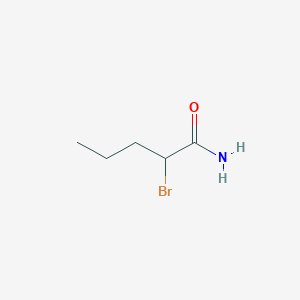
![4-amino-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13500875.png)
